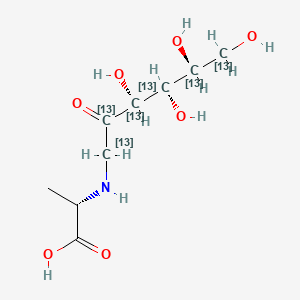![molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .
Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: Sanilvudine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in pyridine.
Reduction: Diisobutylaluminum hydride in toluene.
Substitution: Trimethylsilyltriflate in dichloroethane.
Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .
Scientific Research Applications
Sanilvudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of nucleoside analogs and their synthesis.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications.
Mechanism of Action
Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparison with Similar Compounds
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: Used for both HIV and hepatitis B infections.
Didanosine: An NRTI with a different mechanism of incorporation into viral DNA.
Sanilvudine’s uniqueness lies in its specific inhibition of the reverse transcriptase enzyme and its effectiveness in combination therapies for HIV-1 .
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
InChI Key |
ONAKHYDTKMSIOT-ZHFSPANRSA-N |
Isomeric SMILES |
CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)

![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)

![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)

